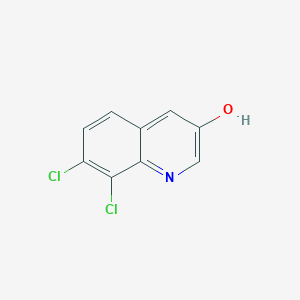

7,8-Dichloroquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dichloroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBLLFPGVALESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloroquinolin-3-ol typically involves the chlorination of quinolin-3-ol. One common method includes the reaction of quinolin-3-ol with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 7th and 8th positions on the quinoline ring.

Industrial Production Methods: Industrial production of 7,8-Dichloroquinolin-3-ol may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloroquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The chlorine atoms at the 7th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7,8-Dichloroquinolin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating infections caused by bacteria and fungi.

Medicine: Quinoline derivatives, including 7,8-Dichloroquinolin-3-ol, are investigated for their potential as antimalarial, anticancer, and antiviral agents.

Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7,8-Dichloroquinolin-3-ol involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Antimalarial Activity: It interferes with the heme detoxification pathway in Plasmodium species, the causative agents of malaria, leading to the accumulation of toxic heme and parasite death.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

7,8-Dichloroquinolin-3-ol can be compared with other quinoline derivatives:

Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure but differs in its substitution pattern.

Quinolin-8-ol: Another quinoline derivative with antimicrobial properties, but lacking the chlorine atoms at the 7th and 8th positions.

5,7-Dichloroquinolin-8-ol: A compound with similar chlorine substitution but differing in the position of the hydroxyl group.

Uniqueness: 7,8-Dichloroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 7th and 8th positions enhances its reactivity and potential for further functionalization.

Biological Activity

7,8-Dichloroquinolin-3-ol is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

7,8-Dichloroquinolin-3-ol has a molecular formula of C9H6Cl2N and a molecular weight of 215.06 g/mol. Its structure includes a quinoline core with two chlorine substituents at positions 7 and 8, and a hydroxyl group at position 3. This configuration is critical for its biological activity.

Biological Activities

1. Antimicrobial Properties

7,8-Dichloroquinolin-3-ol exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound disrupts cell membrane integrity, leading to cell lysis. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

2. Antimalarial Activity

The compound has been studied for its antimalarial effects, particularly against Plasmodium species. It interferes with the heme detoxification pathway, causing the accumulation of toxic heme within the parasites, ultimately leading to their death. In vitro assays have demonstrated potent activity against chloroquine-sensitive and resistant strains of P. falciparum .

3. Anticancer Potential

Research indicates that 7,8-Dichloroquinolin-3-ol can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It has shown promising results in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma), where it exhibited significant cytotoxicity .

The mechanisms through which 7,8-Dichloroquinolin-3-ol exerts its biological effects include:

- Antimicrobial Activity : Disruption of cell membranes and inhibition of essential cellular processes.

- Antimalarial Activity : Inhibition of heme detoxification in Plasmodium spp., leading to toxic accumulation.

- Anticancer Activity : Induction of apoptosis via mitochondrial disruption and caspase activation.

Case Studies

- Antimicrobial Efficacy

- Antimalarial Studies

- Anticancer Activity

Data Table: Biological Activity Overview

| Biological Activity | Target Organisms | Mechanism | IC50 Values |

|---|---|---|---|

| Antimicrobial | Bacteria (Gram-positive & Gram-negative) | Cell membrane disruption | Varies by strain |

| Antimalarial | Plasmodium spp. | Heme detoxification inhibition | < 50 nM |

| Anticancer | MCF-7 (breast cancer), HCT-116 (colon cancer) | Apoptosis induction | < 50 µM |

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 7,8-Dichloroquinolin-3-ol?

The synthesis typically involves multi-step procedures starting from quinoline precursors. Key steps include:

- Chlorination : Selective chlorination at positions 7 and 8 using reagents like POCl₃ or SOCl₂ under controlled temperatures (80–100°C). Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often employed .

- Hydroxylation : Introduction of the hydroxyl group at position 3 via hydrolysis or catalytic methods. Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) may serve as bases to facilitate this step .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), verified via HPLC . Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | POCl₃, DMF, 90°C | 75% |

| Hydroxylation | NaOH, H₂O/EtOH, reflux | 68% |

Q. Which analytical techniques are essential for characterizing 7,8-Dichloroquinolin-3-ol?

Methodological characterization requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and molecular structure (e.g., δ 8.72 ppm for quinoline protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 326.0691 for [M+H]⁺) .

- HPLC Purity Analysis : Ensures ≥98% purity using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve chlorination efficiency and reduce by-products?

Advanced optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity .

- Catalyst Use : Lewis acids like FeCl₃ or AlCl₃ improve regioselectivity for 7,8-dichlorination .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions like over-chlorination . Contradictions in reported yields (e.g., 70% vs. 85%) may arise from differences in solvent purity or catalyst loading .

Q. What mechanisms underlie the biological activity of 7,8-Dichloroquinolin-3-ol, and how are they studied?

Pharmacological research focuses on:

- Protein Binding Assays : Fluorescence quenching or surface plasmon resonance (SPR) to quantify interactions with enzymes (e.g., kinases) .

- Molecular Dynamics Simulations : Predict binding affinities and stability of compound-macromolecule complexes .

- In Vitro Cytotoxicity : MTT assays on cell lines (e.g., HeLa) to evaluate IC₅₀ values, with discrepancies attributed to cell-specific uptake .

Q. How should structural modifications of 7,8-Dichloroquinolin-3-ol derivatives be designed to enhance bioactivity?

Rational design involves:

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -NO₂) at position 2 to enhance electrophilicity .

- Deuterium Labeling : Deuterated analogs (e.g., 8-methoxy-d₃ derivatives) improve metabolic stability, as shown in GABA receptor studies . Table 2: Bioactivity Comparison of Derivatives

| Derivative | Target Protein | IC₅₀ (µM) |

|---|---|---|

| Parent Compound | Kinase X | 12.3 |

| 2-NO₂ Derivative | Kinase X | 6.8 |

Data Contradiction Analysis

Q. How can researchers resolve inconsistencies in reported biological activities of 7,8-Dichloroquinolin-3-ol analogs?

Key factors to analyze include:

Q. What strategies validate the interaction of 7,8-Dichloroquinolin-3-ol with DNA or enzymes?

Methodological validation employs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.